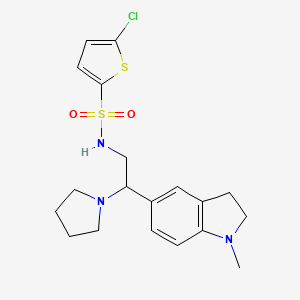

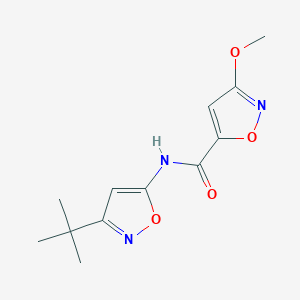

![molecular formula C17H12ClN3O3S B2493050 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 324758-48-7](/img/structure/B2493050.png)

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often starting with chloro-nitrophenyl-thiadiazole derivatives, leading to the formation of specific benzamide derivatives through various chemical transformations, including nucleophilic substitutions and cyclization reactions. For example, compounds with similar structures have been synthesized using base-induced transformations of chloro-nitrophenyl-thiadiazole in the presence of secondary amines, leading to thiolates or thioketene intermediates that further react to form the desired products (Androsov, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction methods, revealing monoclinic space groups and specific unit cell parameters, indicating the presence of pi-pi conjugation and hydrogen bonding interactions stabilizing the structure. These structural features contribute to their chemical behavior and potential bioactivity (He et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of these compounds can involve ring-opening reactions followed by intramolecular cyclization, influenced by the presence of nitro groups and halogens in the aromatic system. This reactivity pattern is crucial for creating a variety of heterocyclic structures with potential pharmacological activities (Androsov & Neckers, 2007).

Applications De Recherche Scientifique

Quality Control and Spectral Analysis

Research has developed methods for the identification, determination of impurities, and quantitative determination of related substances such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, focusing on chromatography and spectral analysis techniques. Such methods are crucial in the quality control process of potential medicinal substances, ensuring their purity and concentration meet the required standards. The application of IR, UV, and 1H NMR spectroscopy in this context offers robust tools for chemical identification and validation, ensuring the reliability and safety of these substances in further research and potential medical applications (Sych et al., 2018).

Anticonvulsant Properties

Some derivatives of the compound, particularly those related to 4-nitro-N-phenylbenzamides, have been synthesized and evaluated for their anticonvulsant properties. Their efficacy in various seizure models, including the maximal electroshock-induced seizure (MES) test, highlights their potential as anticonvulsant agents. These findings underscore the compound's relevance in the development of new medications for seizure disorders (Bailleux et al., 1995).

Antibacterial Activity

Compounds with a similar structural backbone have demonstrated antibacterial activity, particularly against S. aureus and E. coli. The solvent-free synthesis of such compounds, coupled with ADME prediction, offers insights into their biological behavior and potential as antibacterial agents. This research avenue is vital in addressing the increasing challenge of bacterial resistance and developing new, effective antibacterial substances (Rafiee Pour et al., 2019).

Anticancer Evaluation

Research into structurally related compounds, like substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, has shown promising anticancer activity. The detailed synthesis, structural analysis, and evaluation against various cancer cell lines provide valuable information for the development of new anticancer drugs. The comparative efficacy of these compounds against reference drugs underscores their potential in cancer therapy (Ravinaik et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide is PPARγ . PPARγ is a type of protein that belongs to the nuclear receptor family of ligand-activated transcription factors . It plays a crucial role in regulating adipocyte differentiation, glucose homeostasis, and lipid metabolism .

Mode of Action

2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide interacts with its target, PPARγ, by acting as a potent, specific, irreversible, and high-affinity antagonist . This interaction results in changes in the transcriptional activity of PPARγ, thereby influencing the expression of genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis .

Biochemical Pathways

The action of 2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide on PPARγ affects several biochemical pathways. These include pathways related to lipid metabolism, adipocyte differentiation, and glucose homeostasis . The downstream effects of these pathway alterations can lead to changes in cellular processes such as lipid storage, insulin sensitivity, and energy balance .

Result of Action

The molecular and cellular effects of 2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide’s action are primarily related to its antagonistic effect on PPARγ . By inhibiting PPARγ, this compound can influence the expression of genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis . This can result in changes in cellular processes such as lipid storage, insulin sensitivity, and energy balance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-5-nitro-N-(4-(p-tolyl)thiazol-2-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its interaction with PPARγ . Additionally, the physiological environment within the body, including factors like enzymatic activity and the presence of transport proteins, can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy .

Propriétés

IUPAC Name |

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c1-10-2-4-11(5-3-10)15-9-25-17(19-15)20-16(22)13-8-12(21(23)24)6-7-14(13)18/h2-9H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYTXKQRLOOTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)

![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)

![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)

![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)

![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)